molecular formula C8H8F3N3 B15150404 [3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile

[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile

Cat. No.: B15150404
M. Wt: 203.16 g/mol
InChI Key: RLHXHQIOCDLUSN-UHFFFAOYSA-N
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Description

[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoroethyl group and the acetonitrile moiety in this compound makes it particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile typically involves the reaction of 3-methyl-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with acetonitrile in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the acetonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazoles or nitriles.

Scientific Research Applications

Chemistry

In chemistry, [3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The trifluoroethyl group can act as a bioisostere for hydrogen, providing insights into enzyme-substrate interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty polymers. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of [3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazole
  • 1-(2,2,2-trifluoroethyl)-1H-pyrazole
  • 4-cyano-1H-pyrazole

Uniqueness

Compared to similar compounds, [3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile is unique due to the presence of both the trifluoroethyl and acetonitrile groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H8F3N3

Molecular Weight

203.16 g/mol

IUPAC Name

2-[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetonitrile

InChI

InChI=1S/C8H8F3N3/c1-6-7(2-3-12)4-14(13-6)5-8(9,10)11/h4H,2,5H2,1H3

InChI Key

RLHXHQIOCDLUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CC#N)CC(F)(F)F

Origin of Product

United States

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